molecular formula C24H29N3O2 B2694454 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-06-5

1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2694454
CAS RN: 878694-06-5
M. Wt: 391.515
InChI Key: GKNGAHCOVYIWKN-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, due to its complex structure, finds its applications in various areas of scientific research, particularly in the synthesis of novel chemical entities and understanding the properties of similar compounds. Although direct studies on this specific compound are scarce, research on related compounds offers insights into potential applications and chemical behavior.

  • Catalytic Activities and Synthesis : Studies on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, which share structural motifs with the target compound, highlight the importance of such structures in catalyzing reactions, including hydrogen transfer reactions of ketones (Yong Cheng et al., 2009). This suggests that derivatives of 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one could serve as potential catalysts in organic synthesis and medicinal chemistry research.

  • Synthetic Methodologies : The development of novel synthetic routes is crucial for the exploration of chemical space and the discovery of new drugs. For example, the synthesis of imidazo[1,2-a]pyridines via a one-pot reaction, involving components structurally similar to the compound of interest, underscores the versatility of such frameworks in facilitating the construction of complex molecules (K. Puttaraju & K. Shivashankar, 2013). This process exemplifies the compound's potential utility in synthetic chemistry for generating diverse molecular architectures.

  • Material Science Applications : Compounds with similar structures have been investigated for their utility in material science, particularly in the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrate the structural adaptability and functional potential of these compounds in designing new materials with specific properties (Xiaoju Li et al., 2012). This hints at the possibility of using derivatives of our target compound in the development of novel materials with unique chemical and physical properties.

properties

IUPAC Name

1-tert-butyl-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-17-9-5-8-12-21(17)29-14-13-26-20-11-7-6-10-19(20)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-12,18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGAHCOVYIWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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